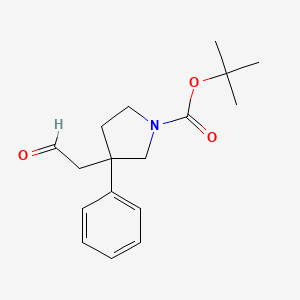
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate is a chemical compound with the following properties:
- Molecular Formula : C₁₈H₂₇NO₃
- Molecular Weight : Approximately 317.42 g/mol
- IUPAC Name : tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-(2-oxoethyl)benzoate with an appropriate amine (such as phenylamine) under suitable conditions. The tert-butyl group provides stability and solubility, while the 2-oxoethyl moiety introduces reactivity.
One possible synthetic route is the condensation of tert-butyl 3-(2-oxoethyl)benzoate with phenylamine, followed by cyclization to form the pyrrolidine ring. Detailed synthetic procedures and optimization studies would be necessary to achieve high yields.
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate consists of a pyrrolidine ring with a tert-butyl group, a phenyl group, and an ethyl ketone side chain. The stereochemistry around the pyrrolidine ring and the relative orientation of substituents play a crucial role in its properties and reactivity.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Hydrolysis : Cleavage of the ester bond to yield the corresponding carboxylic acid and alcohol.
- Amination : Reaction with amines to form amides.
- Reduction : Reduction of the ketone group to the corresponding alcohol.
- Substitution Reactions : Substitution of the tert-butyl group or the phenyl group with other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents.
- Stability : Stable under normal conditions.
Aplicaciones Científicas De Investigación
-
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide
- Application Summary : This compound is a quaternary ammonium salt obtained with a simple one-step quaternization reaction between quinoline and an aromatic α-bromo ketone .
- Method of Application : The product was obtained in good yield by a facile one-pot, one-step synthetic procedure involving quinoline and an aromatic α-bromo ketone . The product was isolated using hot recrystallization from acetone/acetonitrile solution .
- Results or Outcomes : The unique structure of quinoline contributes to its interaction with biological systems, leading to its use in medicinal chemistry . Quinoline and its derivatives have been employed in the synthesis of drugs with antimalarial, antitubercular, antitumor, antibacterial, and antifungal activities .
-
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Method of Application : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate
- Application Summary : This compound is a molecular compound with a piperazine building block, which found various applications in the preparation of biologically active compounds in pharmaceutical chemistry .
- Method of Application : The compound was synthesized and characterized using various spectroscopic techniques . The structure was further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The compound serves as a useful intermediate in the synthesis of several novel organic compounds with diverse biological activities .
- tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate
- Application Summary : This compound is a molecular compound with a piperazine building block, which found various applications in the preparation of biologically active compounds in pharmaceutical chemistry .
- Method of Application : The compound was synthesized and characterized using various spectroscopic techniques . The structure was further confirmed by single crystal X-ray diffraction analysis .
- Results or Outcomes : The compound serves as a useful intermediate in the synthesis of several novel organic compounds with diverse biological activities .
Safety And Hazards
- Toxicity : Moderate toxicity; handle with care.
- Hazardous Reactions : Avoid strong acids, bases, and oxidizing agents.
- Safety Precautions : Use appropriate protective equipment during handling.
Direcciones Futuras
Future research could focus on:
- Biological Activity : Investigate its potential as an antibacterial, antifungal, or anticancer agent.
- Derivatives : Synthesize derivatives with modified substituents for enhanced activity.
- Drug Development : Explore its use as a building block for drug discovery.
Propiedades
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-16(2,3)21-15(20)18-11-9-17(13-18,10-12-19)14-7-5-4-6-8-14/h4-8,12H,9-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPCFFRTBJJDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-oxoethyl)-3-phenylpyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



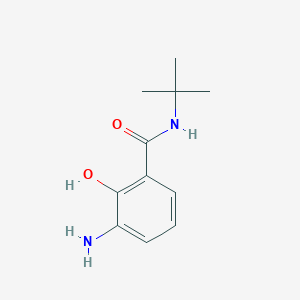
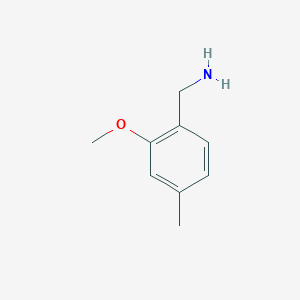
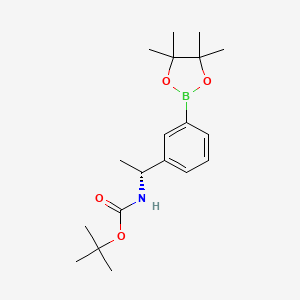
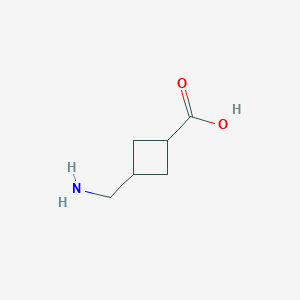
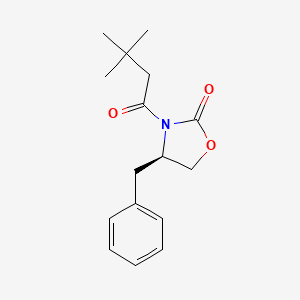
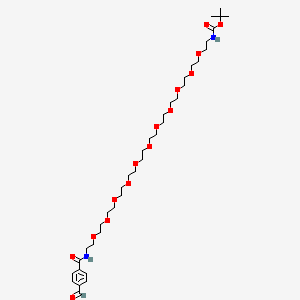
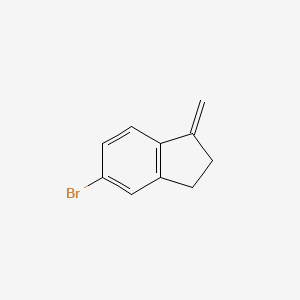
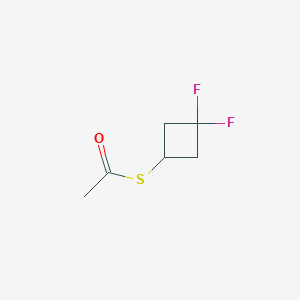
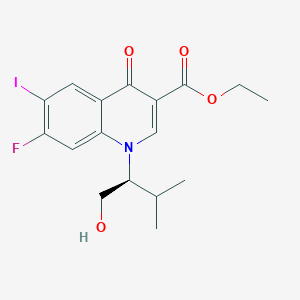
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
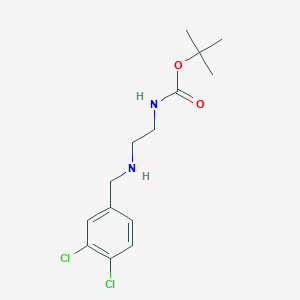
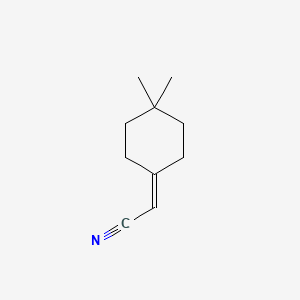
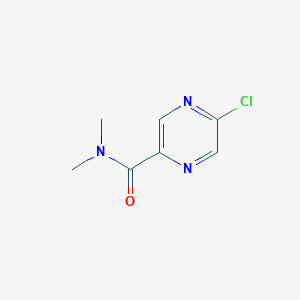
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)